An In-depth Technical Guide to (2R,3S)-Fmoc-Abu(3-N3)-OH: Properties, Structure, and Applications
An In-depth Technical Guide to (2R,3S)-Fmoc-Abu(3-N3)-OH: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R,3S)-Fmoc-Abu(3-N3)-OH, a versatile amino acid derivative crucial for advanced peptide synthesis and bioconjugation.
Core Chemical Properties and Structure
(2R,3S)-Fmoc-Abu(3-N3)-OH, also known as Fmoc-D-Abu(3S-N3)-OH, is a synthetic amino acid building block. Its structure is characterized by two key functional groups that confer its unique utility:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group on the α-amino group. It is stable during peptide coupling reactions but can be readily removed with a mild base, typically piperidine, enabling the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).
-
Azide (-N3) Group: Located at the 3-position of the aminobutyric acid backbone, the azide group is a powerful tool for bioorthogonal chemistry. It is exceptionally stable under standard SPPS conditions, including Fmoc deprotection and cleavage from the resin.[1] This stability allows for its incorporation into a peptide sequence, with the azide remaining inert until a specific reaction is initiated.
The primary application of the azide functionality is in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the efficient and site-specific conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or polymers for creating advanced biomaterials and therapeutics.[1][2]
Physicochemical Data
The quantitative data for (2R,3S)-Fmoc-Abu(3-N3)-OH and its common stereoisomers are summarized below for easy comparison.
| Property | (2R,3S)-Fmoc-Abu(3-N3)-OH | (2S,3S)-Fmoc-Abu(3-N3)-OH | (2S,3R)-Fmoc-Abu(3-N3)-OH |
| Synonyms | Fmoc-D-Abu(3S-N3)-OH | Fmoc-L-Abu(3S-N3)-OH | Fmoc-L-Abu(3R-N3)-OH |
| Molecular Formula | C₁₉H₁₈N₄O₄[1] | C₁₉H₁₈N₄O₄[4][5] | C₁₉H₁₈N₄O₄[6] |
| Molecular Weight | 366.4 g/mol [1] | 366.37 g/mol [5] | 366.4 g/mol [6] |
| Appearance | White crystalline powder[1] | White crystalline powder[4] | White crystalline powder[6] |
| Melting Point | 142-148 °C[1] | 151-152 °C[4] | 150-156 °C[6] |
| Optical Rotation | [a]D²⁰ = +7.8 ± 1º (c=1 in MeOH)[1] | [a]D²⁰ = 13 ± 1º (c=1 in MeOH)[4] | [a]D²⁰ = -7 ± 1º (c=1 in MeOH)[6] |
| Purity (Typical) | ≥ 99% (HPLC)[1] | ≥ 98.0% (HPLC)[5] | ≥ 99% (HPLC)[6] |
| Storage Temperature | 0-8 °C[1] | 15-25 °C[5] | 0-8 °C[6] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically not published in the open literature and are considered proprietary information by chemical suppliers. This data is usually provided on the Certificate of Analysis (CoA) upon purchase. However, a characteristic infrared (IR) absorption for the azide moiety is expected around 2100 cm⁻¹.[1]
Experimental Protocols and Methodologies
(2R,3S)-Fmoc-Abu(3-N3)-OH is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the key experimental protocols for its incorporation and subsequent modification.
Incorporation into Peptides via Fmoc-SPPS
The following is a generalized protocol for the manual incorporation of (2R,3S)-Fmoc-Abu(3-N3)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).
Materials:
-
Rink Amide Resin (or other suitable solid support)
-
Fmoc-protected amino acids, including (2R,3S)-Fmoc-Abu(3-N3)-OH
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropyl alcohol (IPA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.[8]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.[8]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate (2R,3S)-Fmoc-Abu(3-N3)-OH (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.[7][9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[10]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Peptide Cleavage and Deprotection
A critical step when working with azide-containing peptides is the selection of the cleavage cocktail to remove the peptide from the solid support and cleave side-chain protecting groups. The azide group is susceptible to reduction by common scavengers like ethanedithiol (EDT).
Recommended Cocktail (to preserve the azide):
-
95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O[7]
Protocol:
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Collection: Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
TFA Evaporation: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[8]
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC.
| Cleavage Cocktail (v/v) | Cleavage Time (hours) | Azide Product (%) | Amine Byproduct (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | <5% |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 2 | ~50% | ~50% |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | 2 | >90% | <10% |
| Data adapted from a study on a structurally analogous azido-amino acid and is indicative of performance.[7] |
Post-Synthetic Modification via Click Chemistry
Once the azide-containing peptide is synthesized, it can be conjugated to an alkyne-functionalized molecule using CuAAC or SPAAC.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - In Solution:
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (1.2-1.5 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-5 equivalents)
-
Solvent: DMF/water mixture (e.g., 4:1 v/v) or PBS buffer
Protocol:
-
Dissolve Reactants: Dissolve the azide-peptide and the alkyne-molecule in the chosen solvent.
-
Catalyst Addition: Add the sodium ascorbate to the reaction mixture, followed by the CuSO₄·5H₂O. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[11]
-
Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction can be monitored by HPLC or mass spectrometry.[1]
-
Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.
Caption: Workflow for CuAAC "Click Chemistry" Conjugation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - In Solution:
SPAAC is a copper-free alternative that is ideal for biological systems where copper toxicity is a concern.[9]
Materials:
-
Azide-containing peptide
-
Strained alkyne (e.g., DBCO or BCN functionalized) (1.1-1.5 equivalents)
-
Biologically compatible buffer (e.g., PBS, HEPES) or solvent (e.g., DMSO/water)
Protocol:
-
Dissolve Reactants: Dissolve the azide-peptide in the reaction buffer. Dissolve the strained alkyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[9]
-
Reaction: Mix the solutions. The reaction proceeds spontaneously without a catalyst. Incubate at room temperature or 37°C for 1-24 hours.[9]
-
Purification: Purify the conjugate using RP-HPLC.
Applications in Research and Drug Development
The unique properties of (2R,3S)-Fmoc-Abu(3-N3)-OH make it a valuable reagent in several areas:
-
Peptide Synthesis: It serves as a key building block for creating complex peptides with functionalities for further modification.[2]
-
Bioconjugation and "Click" Chemistry: The azide group facilitates the precise attachment of various molecules, which is crucial for developing peptide-drug conjugates (PDCs), targeted imaging agents, and functionalized biomaterials.[2]
-
Drug Development: By incorporating this amino acid, researchers can create novel peptide-based therapeutics with modified properties, such as enhanced stability, altered binding affinity, or the attachment of cytotoxic payloads for targeted drug delivery in fields like oncology.[2]
-
Diagnostic Tools: The ability to conjugate reporter molecules like fluorescent dyes makes it useful for developing diagnostic probes and biosensors.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]
- 6. axispharm.com [axispharm.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. jenabioscience.com [jenabioscience.com]
